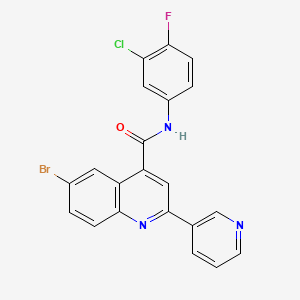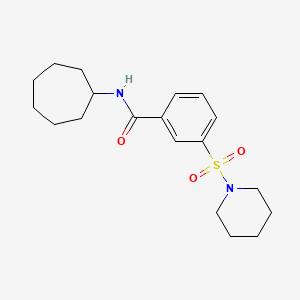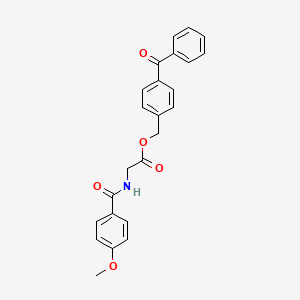![molecular formula C17H15BrN4OS B3608762 N-(3-bromophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3608762.png)
N-(3-bromophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Übersicht
Beschreibung
N-(3-bromophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMTA and is known for its unique structure and properties.
Wirkmechanismus
The mechanism of action of BMTA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are essential for the growth and survival of fungal, bacterial, and cancer cells. BMTA has been shown to inhibit the activity of chitin synthase, which is responsible for the synthesis of chitin, a key component of fungal cell walls. BMTA has also been shown to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and transcription in cancer cells.
Biochemical and Physiological Effects
BMTA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BMTA has also been shown to inhibit the formation of biofilms, which are communities of microorganisms that are resistant to antibiotics and other antimicrobial agents. In addition, BMTA has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BMTA has several advantages for lab experiments. It is easy to synthesize and has been shown to have high purity and high yield. BMTA is also stable under a wide range of conditions, making it easy to store and transport. However, BMTA has some limitations for lab experiments. It is relatively expensive compared to other compounds, which may limit its use in some research projects. In addition, BMTA has limited solubility in water, which may make it difficult to use in some experimental protocols.
Zukünftige Richtungen
There are several future directions for research on BMTA. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of BMTA for use in clinical trials, with a focus on its potential applications in the treatment of fungal and bacterial infections and cancer. In addition, research on the mechanism of action of BMTA could lead to the development of new drugs that target key enzymes and proteins in fungal, bacterial, and cancer cells. Finally, research on the biochemical and physiological effects of BMTA could lead to the development of new treatments for inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
BMTA has been extensively studied for its potential applications in scientific research. It has been shown to have antifungal, antibacterial, and anticancer properties. BMTA has been tested against various fungal strains and has been found to be effective against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. BMTA has also been tested against various bacterial strains and has been found to be effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, BMTA has been shown to have anticancer properties and has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4OS/c1-11-5-7-12(8-6-11)16-20-17(22-21-16)24-10-15(23)19-14-4-2-3-13(18)9-14/h2-9H,10H2,1H3,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWXEGTZFSUTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-bromo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608693.png)
![6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608699.png)
![4-nitrophenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B3608711.png)
![2-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3608713.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608720.png)
![4-[(4-chlorophenoxy)carbonyl]benzyl 3-(acetylamino)benzoate](/img/structure/B3608724.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3608729.png)
![3,5-dimethoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3608731.png)
![2-fluorobenzyl N-[(4-chlorophenyl)sulfonyl]glycinate](/img/structure/B3608738.png)


![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3608757.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3608766.png)